An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications
An In-depth Technical Guide to 18:1 Biotinyl Cap PE: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:1 Biotinyl Cap PE, with the full chemical name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), is a versatile phospholipid derivative that has become an invaluable tool in various fields of biological and pharmaceutical research.[1][2] Its unique structure, combining a lipid backbone with a biotinylated headgroup, allows for its seamless integration into lipid bilayers while providing a specific binding site for streptavidin and its derivatives. This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of 18:1 Biotinyl Cap PE, complete with experimental protocols and visual diagrams to facilitate its use in the laboratory.
Chemical Structure and Properties
18:1 Biotinyl Cap PE is a modified phosphatidylethanolamine (PE) where the headgroup is functionalized with a biotin molecule via a caproyl (Cap) spacer. The lipid portion consists of two oleoyl (18:1) fatty acid chains attached to a glycerol backbone.
Chemical Identifiers
| Property | Value |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)[1][2] |
| Synonyms | DOPE-B-Cap, 18:1 Biotinyl Cap PE[1] |
| CAS Number | 384835-51-2[1][3] |
| Molecular Formula | C₅₇H₁₀₂N₄O₁₁PNaS[1][4] |
| Molecular Weight | 1105.47 g/mol [1][4] |
Physicochemical Properties
| Property | Value |
| Physical State | Can be supplied as a solution in chloroform or as a powder.[5] |
| Solubility | Soluble in chloroform. |
| Storage | Recommended storage at -20°C for long-term stability.[3][5] |
| Purity | Typically >99% as determined by Thin Layer Chromatography (TLC).[5] |
While some sources refer to 18:1 Biotinyl Cap PE as a fluorescent lipid, it is important to note that the lipid itself is not intrinsically fluorescent. Its utility in fluorescence-based applications stems from the high-affinity interaction between the biotin headgroup and fluorescently labeled streptavidin or avidin derivatives. This allows for the indirect fluorescent labeling of any structure incorporating 18:1 Biotinyl Cap PE.
Applications in Research and Drug Development
The unique properties of 18:1 Biotinyl Cap PE make it a valuable tool for a wide range of applications, primarily centered around the specific and strong interaction between biotin and streptavidin.
-
Liposome and Nanoparticle Formulation: It is commonly incorporated into liposomes and other lipid-based nanoparticles to facilitate surface functionalization.[6][7] These biotinylated vesicles can then be used for targeted drug delivery, diagnostics, and in vitro assays.
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Supported Lipid Bilayers (SLBs): 18:1 Biotinyl Cap PE is used to create functionalized SLBs on solid supports. These biomimetic surfaces are employed to study cell adhesion, membrane protein interactions, and as platforms for biosensors.
-
Bioconjugation and Immunoassays: The biotin group serves as a versatile handle for the immobilization of proteins, antibodies, nucleic acids, and other biomolecules via a streptavidin bridge.[5] This is fundamental in the development of various immunoassays and purification systems.
-
Single-Molecule Studies: Biotinylated lipids are used to tether biological molecules to surfaces for single-molecule imaging techniques, such as Total Internal Reflection Fluorescence (TIRF) microscopy.
Experimental Protocols
Preparation of Biotinylated Liposomes by Film Hydration
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating 18:1 Biotinyl Cap PE using the lipid film hydration and extrusion method.
Materials:
-
Primary lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
18:1 Biotinyl Cap PE
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Rotary evaporator or nitrogen stream
-
Water bath sonicator
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, dissolve the desired amounts of the primary lipid and 18:1 Biotinyl Cap PE in chloroform. A typical molar ratio is 95-99% primary lipid to 1-5% 18:1 Biotinyl Cap PE.
-
Film Formation: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and hydrate the lipid film by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the primary lipid.
-
Sonication: Briefly sonicate the suspension in a water bath sonicator to aid in the formation of multilamellar vesicles (MLVs).
-
Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane. Transfer the MLV suspension to the extruder and pass it through the membrane 10-20 times to form LUVs of a defined size.
-
Storage: Store the prepared biotinylated liposomes at 4°C.
Formation of a Supported Lipid Bilayer (SLB)
This protocol outlines the formation of an SLB containing 18:1 Biotinyl Cap PE on a glass coverslip.
Materials:
-
Biotinylated liposomes (prepared as described above)
-
Glass coverslips
-
Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: extremely corrosive ) or other suitable cleaning agent
-
Buffer (e.g., PBS)
-
Streptavidin solution
-
Biotinylated molecule of interest (e.g., protein, DNA)
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass coverslips by immersing them in Piranha solution for 15-30 minutes, followed by extensive rinsing with ultrapure water. Dry the coverslips with a stream of nitrogen.
-
SLB Formation: Place the clean coverslip in a chamber and add the biotinylated liposome suspension. Incubate for 30-60 minutes to allow the vesicles to fuse and form a continuous bilayer on the surface.
-
Washing: Gently wash the surface with buffer to remove excess, unfused vesicles.
-
Streptavidin Incubation: Add a solution of streptavidin to the chamber and incubate for 20-30 minutes to allow it to bind to the biotinylated lipids in the SLB.
-
Washing: Wash the surface again with buffer to remove unbound streptavidin.
-
Immobilization of Biotinylated Molecule: Add the biotinylated molecule of interest to the chamber and incubate to allow for its immobilization onto the streptavidin-coated SLB.
-
Final Wash: Perform a final wash to remove any unbound molecules. The functionalized SLB is now ready for experimentation.
Visualizations
Signaling Pathway: Streptavidin-Biotin Interaction
The following diagram illustrates the fundamental interaction between 18:1 Biotinyl Cap PE embedded in a lipid bilayer and a fluorescently labeled streptavidin molecule, which in turn can bind other biotinylated entities.
Caption: Streptavidin-Biotin interaction on a lipid bilayer.
Experimental Workflow: Targeted Liposome Preparation
This diagram outlines the workflow for preparing targeted liposomes using 18:1 Biotinyl Cap PE for cell-specific delivery.
Caption: Workflow for preparing targeted liposomes.
References
- 1. The Planar Lipid Bilayer System Serves as a Reductionist Approach for Studying NK Cell Immunological Synapses and their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supported Lipid Bilayers and DNA Curtains for High-Throughput Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A simplified method to attach antibodies on liposomes by biotin-streptavidin affinity for rapid and economical screening of targeted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. encapsula.com [encapsula.com]
